(R)-2-Methyl-1-hexanol chemical properties
(R)-2-Methyl-1-hexanol chemical properties
An In-depth Technical Guide on the Chemical Properties of (R)-2-Methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of (R)-2-Methyl-1-hexanol, a chiral alcohol with potential applications in various scientific fields, including drug development. This document details its characteristics, outlines experimental protocols for its synthesis and analysis, and presents this information in a structured format for ease of reference.
Core Chemical Properties
(R)-2-Methyl-1-hexanol is a chiral primary alcohol. As an enantiomer, its physical properties are largely identical to its (S)-counterpart and the racemic mixture. However, its biological activity and interactions with other chiral molecules can be significantly different.
Table 1: Physical and Chemical Properties of 2-Methyl-1-hexanol
| Property | Value | Source |
| Molecular Formula | C7H16O | [1][2] |
| Molecular Weight | 116.20 g/mol | [2] |
| CAS Number | 624-22-6 (racemic), 17027-61-3 ((R)-isomer) | [2][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Fragrant | [1] |
| Boiling Point | 168-169 °C (at 754 Torr) | [1][4] |
| Melting Point | -43 °C (estimate) | [1] |
| Density | ~0.818 g/cm³ | [1] |
| Solubility | Soluble in water and many organic solvents like ethanol and ether. | [1] |
| Flash Point | 61.8 °C | [4] |
| Refractive Index | 1.429 (at 20 °C) | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (R)-2-Methyl-1-hexanol are not widely published. However, based on established methods for the preparation and characterization of chiral alcohols, the following methodologies are proposed.
Enantioselective Synthesis
The synthesis of (R)-2-Methyl-1-hexanol can be achieved through the asymmetric reduction of the corresponding aldehyde, 2-methylhexanal.
Methodology: Asymmetric Aldehyde Reduction
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Reaction Setup: A solution of 2-methylhexanal in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
Chiral Catalyst: A chiral catalyst, such as a ruthenium-based complex, is added to the solution. These catalysts are known to facilitate the enantioselective transfer hydrogenation of aldehydes.[5]
-
Hydrogen Source: A hydrogen donor, such as isopropanol, is introduced to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the enantiomerically enriched (R)-2-Methyl-1-hexanol.
Chiral Resolution
Alternatively, the racemic mixture of 2-methyl-1-hexanol can be separated into its individual enantiomers using enzymatic resolution.
Methodology: Lipase-Catalyzed Kinetic Resolution
-
Enzyme Selection: A lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), is chosen for its ability to selectively acylate one enantiomer of the alcohol.[6]
-
Reaction Mixture: The racemic 2-methyl-1-hexanol is dissolved in a suitable organic solvent, and an acyl donor (e.g., vinyl acetate) is added.[7][8]
-
Enzymatic Reaction: The lipase is added to the mixture, and the reaction is incubated at a specific temperature. The enzyme will preferentially acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.[7]
-
Monitoring and Termination: The progress of the reaction is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess of the remaining alcohol. The reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the unreacted alcohol and the formed ester.
-
Separation: The unreacted (R)-2-Methyl-1-hexanol is separated from the acylated (S)-enantiomer by column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts will be influenced by the proximity to the hydroxyl group. The protons on the carbon bearing the hydroxyl group (C1) will appear as a doublet due to coupling with the adjacent methine proton. The methyl group at the chiral center (C2) will also appear as a doublet.
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¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of (R)-2-Methyl-1-hexanol will exhibit characteristic absorption bands for the functional groups present.[9]
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A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.[9]
-
Strong peaks in the region of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the alkyl chain.[10]
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A peak around 1050 cm⁻¹ for the C-O stretching vibration.
Biological Significance and Applications
While specific biological activities of (R)-2-Methyl-1-hexanol are not extensively documented, it is well-established that the enantiomers of a chiral compound can have different pharmacological and toxicological effects.[11][12] Chiral alcohols are important building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[13][14] The specific stereochemistry of (R)-2-Methyl-1-hexanol could be crucial for its interaction with biological targets such as enzymes and receptors. Therefore, the availability of the pure (R)-enantiomer is of significant interest for research in drug discovery and development.
Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for obtaining and characterizing (R)-2-Methyl-1-hexanol.
References
- 1. chembk.com [chembk.com]
- 2. 2-Methylhexanol | C7H16O | CID 43858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-Methyl-1-hexanol CAS#: [m.chemicalbook.com]
- 4. Cas 624-22-6,2-METHYL-1-HEXANOL | lookchem [lookchem.com]
- 5. Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 13. Chiral alcohols: Significance and symbolism [wisdomlib.org]
- 14. pubs.acs.org [pubs.acs.org]
